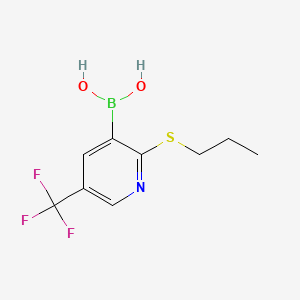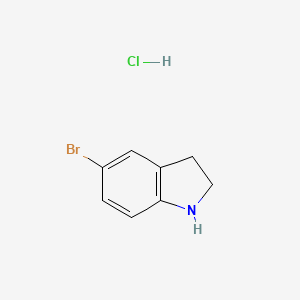
2-METHYLPROPYL-D9-AMINE HCL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl-D9-amine hydrochloride is a deuterated compound with the molecular formula C4H12ClN and a molecular weight of 109.6 g/mol . This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable in various analytical and synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl-D9-amine hydrochloride typically involves the deuteration of isobutylamine. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the amine structure .
Industrial Production Methods
Industrial production of 2-Methylpropyl-D9-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. The deuterated amine is then converted to its hydrochloride salt by reacting with hydrochloric acid (HCl) under controlled conditions .
化学反応の分析
Types of Reactions
2-Methylpropyl-D9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include deuterated nitriles, amides, and various substituted amine derivatives .
科学的研究の応用
2-Methylpropyl-D9-amine hydrochloride is widely used in scientific research due to its unique properties:
作用機序
The mechanism of action of 2-Methylpropyl-D9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. This property makes it valuable in studying the pharmacokinetics and dynamics of deuterated drugs .
類似化合物との比較
Similar Compounds
2-Methylpropylamine hydrochloride: The non-deuterated version of the compound.
Isobutylamine hydrochloride: A structurally similar compound without deuterium labeling.
Uniqueness
2-Methylpropyl-D9-amine hydrochloride is unique due to its deuterium labeling, which imparts stability and resistance to metabolic degradation. This property makes it particularly valuable in scientific research and industrial applications where isotopic labeling is required .
特性
CAS番号 |
1219799-03-7 |
|---|---|
分子式 |
C4H12ClN |
分子量 |
118.652 |
IUPAC名 |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D; |
InChIキー |
BSMNBEHEFWDHJD-RWWZLFSGSA-N |
SMILES |
CC(C)CN.Cl |
同義語 |
2-METHYLPROPYL-D9-AMINE HCL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


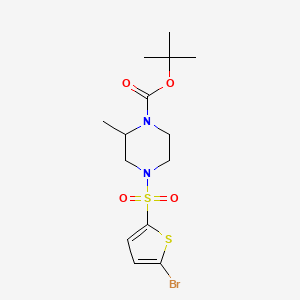
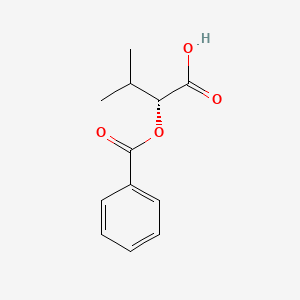
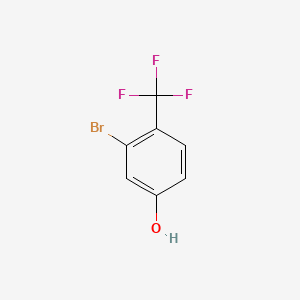

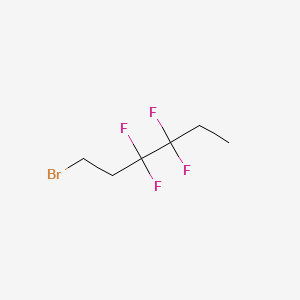
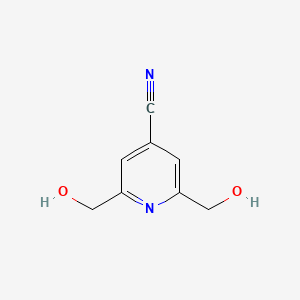
![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)
![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)
